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Compound of Interest

Compound Name: FTY720-C2

Cat. No.: B1674170 Get Quote

For Researchers, Scientists, and Drug Development Professionals

FTY720 (Fingolimod) is a well-established immunomodulatory drug that acts as a sphingosine-

1-phosphate (S1P) receptor modulator after its phosphorylation to FTY720-phosphate.

However, emerging evidence has highlighted a dual mechanism of action for the parent

compound, FTY720, as a direct inhibitor of ceramide synthases (CerS). This guide provides a

comparative analysis of FTY720 and its analogues as selective modulators of sphingolipid

signaling, with a focus on their activity towards ceramide synthases. The "FTY720-C2"

nomenclature in the topic is addressed by focusing on FTY720's interaction with CerS2, the

enzyme responsible for synthesizing very long-chain (C22-C24) ceramides. We also compare

FTY720 with other selective inhibitors of sphingolipid metabolism to provide a broader context

for its use in research and drug development.

Comparative Analysis of Sphingolipid Modulator
Performance
The selectivity of a compound for a specific enzyme in the sphingolipid pathway is crucial for

dissecting the distinct roles of various sphingolipid species in cellular processes. The following

tables summarize the quantitative data on the inhibitory activity of FTY720 and other key

modulators on ceramide synthases and sphingosine kinases.

Table 1: Inhibitory Activity of FTY720 and Other Modulators on Ceramide Synthase (CerS)
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Compoun
d

CerS1
(C18) IC₅₀

CerS2
(C22/C24)
IC₅₀

CerS4
(C20) IC₅₀

CerS5/6
(C16) IC₅₀

Selectivit
y

Referenc
e

FTY720

Similar

efficacy to

other

isoforms

~6.4 µM

Least

inhibited

isoform

Similar

efficacy to

other

isoforms

Broad-

spectrum

CerS

inhibitor,

with noted

potency

against

CerS2

[1][2]

P053
0.54 µM

(human)

28.6 µM

(human)

17.2 µM

(human)

7.2 µM

(CerS5),

11.4 µM

(CerS6)

Highly

selective

for CerS1

[3][4]

Fumonisin

B1

Sub-

micromolar

Sub-

micromolar

Sub-

micromolar

Sub-

micromolar

Potent,

non-

selective

CerS

inhibitor

[5]

ST1060 -
Predomina

ntly inhibits
- -

Selective

for CerS2
[6]

ST1058 -
Preferential

ly inhibits

Preferential

ly inhibits
-

Selective

for CerS2

and CerS4

[6]

ST1074 -
Preferential

ly inhibits

Preferential

ly inhibits
-

Selective

for CerS2

and CerS4

[6]

ST1072 - -

Most

potently

inhibits

Most

potently

inhibits

Selective

for CerS4

and CerS6

[6]
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Note: IC₅₀ values can vary depending on the assay conditions. "-" indicates data not available

in the searched literature.

Table 2: Selectivity Profile of Sphingolipid Modulators Against Other Key Enzymes

Compound

Sphingosine
Kinase 1
(SphK1)
Inhibition

Sphingosine
Kinase 2
(SphK2)
Inhibition

S1P Receptor
Activity (as
phosphate)

Reference

FTY720

Inhibits (60%

inhibition at 10

µM)

Substrate for

phosphorylation

Agonist for S1P₁,

S1P₃, S1P₄,

S1P₅

[5][7]

P053
No inhibition at

10 µM

No inhibition at

10 µM
Not reported [2]

Fumonisin B1
No direct

inhibition

No direct

inhibition
Not applicable [8]

Signaling Pathways and Experimental Workflows
To visualize the complex interplay of these modulators within the sphingolipid pathway and the

methods used to assess their activity, the following diagrams are provided.
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Simplified Sphingolipid Signaling Pathway and Points of Inhibition
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Caption: Sphingolipid metabolism with key enzymes and sites of action for FTY720 and other

selective modulators.

Workflow for In Vitro Ceramide Synthase Inhibition Assay

Preparation

Reaction

Extraction & Analysis

Data Analysis

Prepare cell/tissue homogenate (source of CerS)

Prepare substrate mix: 
- Sphinganine (or fluorescent analog) 
- Acyl-CoA (specific for CerS isoform) 

- Reaction buffer

Prepare inhibitor solutions (e.g., FTY720) at various concentrations

Pre-incubate homogenate with inhibitor or vehicle control

Initiate reaction by adding substrate mix

Incubate at 37°C for a defined time

Stop reaction and extract lipids

Add internal standard

Quantify ceramide product by LC-MS/MS or fluorescence

Calculate percentage of inhibition relative to vehicle control

Determine IC50 value by plotting inhibition vs. inhibitor concentration
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Click to download full resolution via product page

Caption: A generalized workflow for determining the in vitro inhibitory activity of compounds

against ceramide synthases.

Detailed Experimental Protocols
In Vitro Ceramide Synthase (CerS) Inhibition Assay using LC-MS/MS

This protocol is a synthesized methodology based on established procedures for measuring

CerS activity and its inhibition.[9][10]

1. Preparation of Reagents and Samples:

Cell/Tissue Homogenate:

Harvest cells or tissue and wash with ice-cold PBS.

Homogenize in a suitable buffer (e.g., 20 mM HEPES-KOH, pH 7.2, 25 mM KCl, 2 mM

MgCl₂, containing protease inhibitors).

Determine protein concentration using a standard method (e.g., BCA assay).

Substrates:

Prepare a stock solution of sphinganine (DHSph) in an appropriate solvent.

Prepare stock solutions of various fatty acyl-CoAs (e.g., C16:0-CoA for CerS5/6, C18:0-

CoA for CerS1, C22:0-CoA for CerS2) in water.

Inhibitor:

Prepare a stock solution of FTY720 or other test compounds in a suitable solvent (e.g.,

DMSO).

Reaction Buffer:
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Prepare a buffer containing HEPES, fatty-acid-free BSA, and other necessary

components.

2. Assay Procedure:

In a microcentrifuge tube, add the cell homogenate (typically 20-50 µg of protein).

Add the test inhibitor at various concentrations (or vehicle control) and pre-incubate for a

specified time (e.g., 10 minutes) at 37°C.

Initiate the reaction by adding the substrate mixture containing sphinganine and the specific

acyl-CoA.

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20-60 minutes),

ensuring the reaction is in the linear range.

3. Lipid Extraction:

Stop the reaction by adding a solvent mixture, typically chloroform:methanol (1:2, v/v).

Add an internal standard (e.g., a ceramide with a unique fatty acid chain length not

endogenously present, like C17:0 ceramide) to each sample for normalization.

Vortex the samples and centrifuge to separate the phases.

Collect the lower organic phase containing the lipids.

Dry the lipid extract under a stream of nitrogen.

4. LC-MS/MS Analysis:

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

Inject the sample into an LC system coupled to a tandem mass spectrometer.

Separate the different ceramide species using a suitable column and gradient.
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Detect and quantify the specific dihydroceramide product based on its mass-to-charge ratio

(m/z) and fragmentation pattern in multiple reaction monitoring (MRM) mode.

5. Data Analysis:

Normalize the peak area of the dihydroceramide product to the peak area of the internal

standard.

Calculate the percentage of CerS activity inhibition for each inhibitor concentration relative to

the vehicle control.

Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal

dose-response curve.

Conclusion
FTY720 (Fingolimod) presents a complex pharmacological profile, acting not only as a pro-drug

for an S1P receptor modulator but also as a direct inhibitor of ceramide synthases. While its

action on S1P receptors is well-characterized and central to its immunosuppressive effects, its

ability to inhibit ceramide synthesis, particularly of very long-chain ceramides via CerS2, opens

new avenues for research into the distinct roles of different ceramide species.[1] The

development of FTY720 analogues with increased selectivity for specific CerS isoforms, such

as ST1060 for CerS2, provides valuable tools for the scientific community.[6] Furthermore,

comparison with highly selective inhibitors like P053 for CerS1 highlights the potential for

developing targeted therapies for diseases where specific sphingolipid pathways are

dysregulated.[3][4] This guide provides a framework for understanding and comparing these

selective modulators, aiding researchers in the design of future studies and the development of

novel therapeutic strategies targeting the sphingolipid network.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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